molecular formula C15H11Cl2N3O4 B5805810 [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate

Cat. No.: B5805810
M. Wt: 368.2 g/mol
InChI Key: UZAMIRJVMWKXLS-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate typically involves a multi-step process. The initial step often includes the preparation of the 2,4-dichlorophenyl ethylidene intermediate, followed by the introduction of the amino group. The final step involves the esterification with 3-nitrobenzoic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-nitrobenzoate: Similar structure but with a different position of the nitro group.

    [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-chlorobenzoate: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4/c16-11-5-4-9(13(17)8-11)7-14(18)19-24-15(21)10-2-1-3-12(6-10)20(22)23/h1-6,8H,7H2,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAMIRJVMWKXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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